

Spectroscopic Profile of 2-Hydroxyhexan-3-one: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxyhexan-3-one

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This technical guide provides a comprehensive overview of the spectroscopic data for the alpha-hydroxy ketone, **2-Hydroxyhexan-3-one** ($C_6H_{12}O_2$; Molecular Weight: 116.16 g/mol). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **2-Hydroxyhexan-3-one** by providing information about the chemical environment of its hydrogen (1H) and carbon (^{13}C) atoms.

1H NMR Spectral Data

The proton NMR spectrum of **2-Hydroxyhexan-3-one** exhibits characteristic signals corresponding to the different types of protons in the molecule. The following table summarizes the expected chemical shifts (δ) in parts per million (ppm), multiplicity, and coupling constants (J) for a spectrum recorded in deuterated chloroform ($CDCl_3$).

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H1 (CH ₃ -C(OH))	~1.35	Doublet	~7.0
H2 (-CH(OH)-)	~4.25	Quartet	~7.0
OH	Variable (broad singlet)	Singlet	-
H4 (-CH ₂ -C=O)	~2.50	Triplet	~7.5
H5 (-CH ₂ -CH ₃)	~1.60	Sextet	~7.5
H6 (-CH ₃)	~0.95	Triplet	~7.5

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within **2-Hydroxyhexan-3-one**. The table below lists the anticipated chemical shifts for each carbon atom.

Carbon Assignment	Chemical Shift (δ , ppm)
C1 (CH ₃ -C(OH))	~20
C2 (-CH(OH)-)	~75
C3 (C=O)	~212
C4 (-CH ₂ -C=O)	~35
C5 (-CH ₂ -CH ₃)	~18
C6 (-CH ₃)	~14

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-Hydroxyhexan-3-one** is characterized by the following key absorption bands.

Functional Group	Absorption Range (cm ⁻¹)	Intensity
O-H Stretch (Alcohol)	3500 - 3200	Strong, Broad
C-H Stretch (Alkyl)	3000 - 2850	Strong
C=O Stretch (Ketone)	1725 - 1705	Strong
C-O Stretch (Alcohol)	1260 - 1000	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For **2-Hydroxyhexan-3-one**, the electron ionization (EI) mass spectrum is expected to show the molecular ion peak $[M]^+$ and several characteristic fragment ions.

m/z	Relative Intensity (%)	Fragment Ion
116	Low	$[C_6H_{12}O_2]^+$ (Molecular Ion)
87	Moderate	$[M - C_2H_5]^+$
73	Moderate	$[M - C_3H_5O]^+$
57	High	$[C_3H_5O]^+$ or $[C_4H_9]^+$
45	Moderate	$[C_2H_5O]^+$
43	High	$[C_2H_3O]^+$ or $[C_3H_7]^+$
29	Moderate	$[C_2H_5]^+$

Note: The relative intensities are approximate and can vary depending on the experimental conditions. The NIST Mass Spectrometry Data Center reports major peaks at m/z 43, 55, and 45.^[1]

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A solution of **2-Hydroxyhexan-3-one** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard ($\delta = 0.00$ ppm). The ^1H and ^{13}C NMR spectra are then acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

Infrared (IR) Spectroscopy

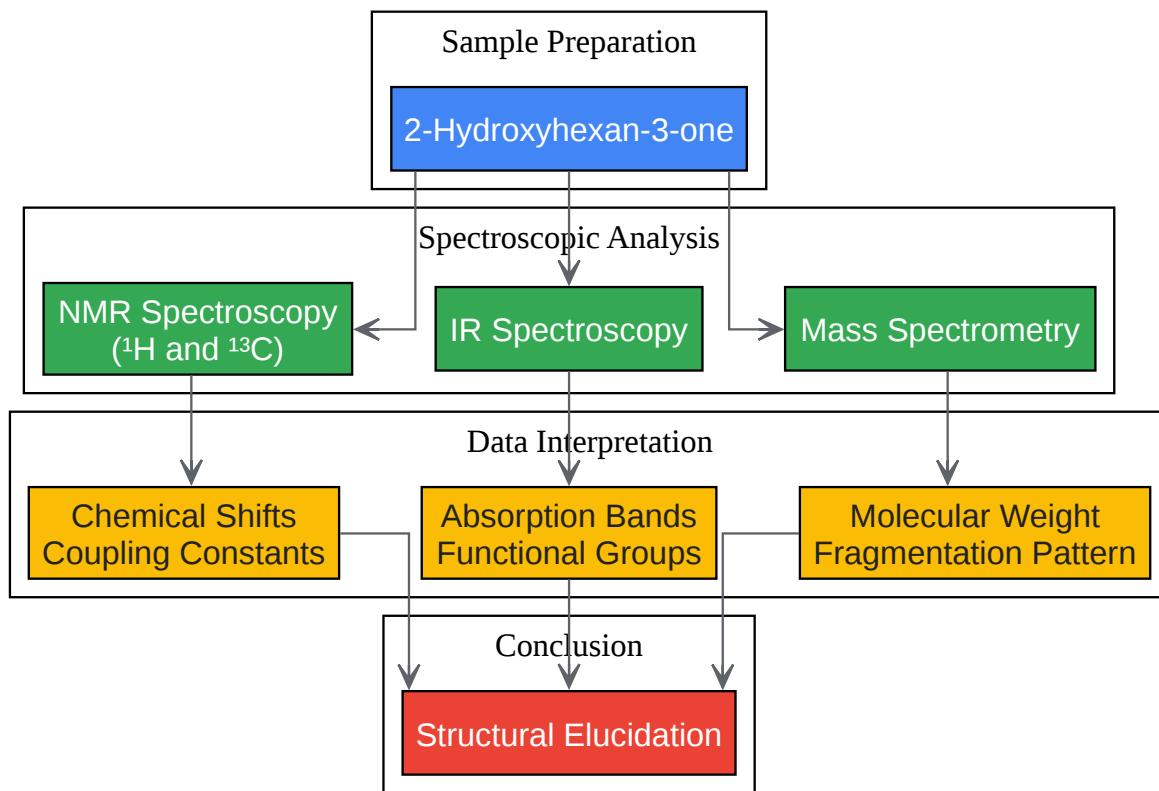
For a liquid sample like **2-Hydroxyhexan-3-one**, the IR spectrum can be obtained using the neat liquid technique. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Hydroxyhexan-3-one**.



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Caption: Workflow for Spectroscopic Analysis of **2-Hydroxyhexan-3-one**.

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References

- 1. 2-Hydroxyhexan-3-one | C₆H₁₂O₂ | CID 521486 - PubChem [pubchem.ncbi.nlm.nih.gov]
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